Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
CAS No.: 1246372-73-5
Cat. No.: VC0087792
Molecular Formula: C21H31BF3N3O4
Molecular Weight: 457.301
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246372-73-5 |
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Molecular Formula | C21H31BF3N3O4 |
Molecular Weight | 457.301 |
IUPAC Name | tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C21H31BF3N3O4/c1-18(2,3)30-17(29)28-10-8-27(9-11-28)16-15(21(23,24)25)12-14(13-26-16)22-31-19(4,5)20(6,7)32-22/h12-13H,8-11H2,1-7H3 |
Standard InChI Key | NINUNQDOTKZDNJ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C(=O)OC(C)(C)C)C(F)(F)F |
Introduction
Structural Characteristics and Classification
Molecular Structure
Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is characterized by a complex architecture featuring several key structural components:
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A pyridine ring with two key substituents: a trifluoromethyl group at position 3 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5
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A piperazine ring connected to position 2 of the pyridine
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A tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the piperazine ring
This molecular architecture shares partial similarity with tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, which has been documented in chemical databases with CID 60441266 . The key difference is the addition of the boronic ester moiety at position 5 of the pyridine ring, which significantly alters the compound's reactivity profile and potential applications.
Functional Group Analysis
The compound contains multiple functional groups that contribute to its chemical properties:
Functional Group | Position | Expected Properties |
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Trifluoromethyl | Position 3 of pyridine | Electron-withdrawing, increases lipophilicity, metabolic stability |
Boronic ester | Position 5 of pyridine | Site for cross-coupling reactions, nucleophilic center |
Piperazine | Connected to C-2 of pyridine | Basic nitrogen, potential hydrogen bond acceptor/donor |
Boc group | On piperazine N-1 | Acid-labile protecting group, lipophilic |
The combination of these functional groups creates a molecule with unique reactivity patterns and potential applications in medicinal chemistry and organic synthesis.
Predicted Physicochemical Properties
General Properties
Based on its structural components, the following physicochemical properties can be predicted:
Property | Predicted Value | Basis for Prediction |
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Molecular Weight | ~457.32 g/mol | Calculated from chemical formula |
Appearance | Likely a crystalline solid | Based on related compounds |
Solubility | Moderate solubility in organic solvents (DCM, THF, acetonitrile); poor water solubility | Based on lipophilic groups (Boc, CF₃, boronic ester) |
Stability | Sensitive to strong acids (Boc deprotection); moisture sensitive (boronic ester) | Based on functional group reactivity |
The trifluoromethyl group present in the molecule significantly affects its electronic properties, as seen in the related compound tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate .
Spectroscopic Characteristics
Predicted key spectroscopic features include:
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¹H NMR would show:
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Complex signals for the piperazine protons (typically δ 3.2-3.6 ppm)
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Singlet for tert-butyl protons (typically δ 1.4-1.5 ppm)
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Singlet for the four methyl groups of the boronic ester (typically δ 1.2-1.3 ppm)
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Aromatic signals for the pyridine protons (typically δ 7.5-8.5 ppm)
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¹³C NMR would display:
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Quaternary carbon of CF₃ group (typically δ 120-130 ppm)
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Carbon signals from the pyridine ring (typically δ 120-160 ppm)
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Characteristic signals for the Boc carbonyl (typically δ 155-160 ppm)
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Signals for the boronic ester carbons (typically δ 80-85 ppm for quaternary carbons)
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tert-butyl carbon signals (typically δ 28-30 ppm for methyls, δ 80-85 ppm for quaternary carbon)
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¹⁹F NMR would show a characteristic signal for the CF₃ group (typically around δ -60 ppm)
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of the title compound likely involves multiple steps with potential retrosynthetic disconnections:
Key Synthetic Steps
The synthesis would likely involve several key reactions:
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Borylation of the pyridine ring:
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Iridium-catalyzed C-H borylation
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Miyaura borylation of a halogenated precursor
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Installation of the piperazine unit:
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Nucleophilic aromatic substitution (SNAr) if starting with a halogenated pyridine
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Buchwald-Hartwig coupling for more challenging substrates
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Protection of the piperazine nitrogen:
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Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base
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The synthesis of related piperazine compounds typically involves functionalizing a pre-formed piperazine ring, often through nucleophilic substitution reactions under basic conditions.
Structural Feature | Pharmaceutical Relevance |
---|---|
Trifluoromethylpyridine | Enhances metabolic stability, increases lipophilicity, modulates electronic properties |
Piperazine | Common in CNS-active compounds, can improve solubility, provides H-bond acceptor sites |
Boronic ester | Enables diverse functionalization, potential for pro-drug strategies |
Boc group | Protecting group, removed to expose secondary amine for further functionalization |
Analytical Characterization Techniques
Chromatographic Analysis
For identification and purity assessment, the following chromatographic techniques would be applicable:
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HPLC analysis:
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Reverse-phase C18 column
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV (typically 254-280 nm) and mass spectrometry
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TLC analysis:
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Stationary phase: Silica gel
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Mobile phase: Ethyl acetate/hexanes or DCM/methanol mixtures
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Visualization: UV and staining (e.g., KMnO₄, vanillin)
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Advanced Spectroscopic Techniques
Complete characterization would likely employ:
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High-resolution mass spectrometry (HRMS)
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Expected molecular ion: [M+H]⁺ corresponding to C₂₃H₃₃BF₃N₃O₄
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Characteristic fragmentation pattern including loss of t-butyl (M-57) and Boc (M-101) groups
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Two-dimensional NMR spectroscopy
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HSQC for carbon-hydrogen correlations
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HMBC for long-range correlations to establish connectivity
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NOESY for spatial relationships between protons
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Structural Comparisons and Relationships
Comparison with Related Compounds
Compound | Structural Relationship | Key Differences |
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tert-Butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | Parent compound | Lacks boronic ester at position 5 |
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | Contains Boc-piperazine | Different substituent at piperazine N-4; lacks pyridine and boronic ester |
Various borylated heterocycles | Contains boronic ester | Different core structures |
The structural similarities with tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CID 60441266) suggest comparable basic properties, with the boronic ester introducing additional reactivity patterns .
Research and Development Considerations
Research Gaps and Future Directions
Current literature suggests several areas for investigation:
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Optimization of synthetic routes:
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Development of selective borylation procedures
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One-pot methodologies for more efficient synthesis
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Application development:
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Exploration of cross-coupling reactions
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Development as a building block for medicinal chemistry
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Investigation of potential biological activities
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